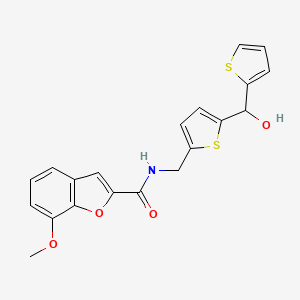

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Description

This compound is a benzofuran-2-carboxamide derivative featuring dual thiophene substituents and a hydroxy-methyl bridge. The benzofuran core is substituted with a methoxy group at position 7, while the thiophene moieties contribute to its electronic and steric properties.

Properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S2/c1-24-14-5-2-4-12-10-15(25-19(12)14)20(23)21-11-13-7-8-17(27-13)18(22)16-6-3-9-26-16/h2-10,18,22H,11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTYHIDBFZYZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound characterized by its thiophene core structure, which is known for its stability and electronic properties. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects.

Chemical Structure and Properties

The compound features multiple thiophene rings and functional groups that enhance its reactivity. The IUPAC name of the compound reflects its intricate structure, which includes a benzofuran moiety and carboxamide functional group. The molecular formula is , indicating a significant presence of sulfur, which contributes to the compound's unique properties.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit promising antitumor activity. For instance, a study on related 5-(thiophen-2-yl)-substituted 2-aminobenzamide derivatives demonstrated their effectiveness as histone deacetylase (HDAC) inhibitors, leading to reduced tumor growth in HCT116 cell lines and xenograft models in mice. The compound 8b showed tumor volume reduction rates comparable to established HDAC inhibitors like MS-275 without inducing significant weight loss in treated mice .

The proposed mechanism for the antitumor activity involves the inhibition of HDACs, which play a crucial role in regulating gene expression related to cell cycle progression and apoptosis. By inhibiting these enzymes, the compound may induce cell cycle arrest and promote apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to its antitumor properties, compounds with similar structures have been noted for their anti-inflammatory activities. Thiophene derivatives are reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may also possess therapeutic potential in treating inflammatory diseases.

Case Studies

Comparison with Similar Compounds

Data Tables

Table 2: Crystallographic and Electronic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.